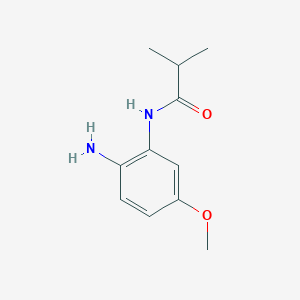

N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide

Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of this compound follows the International Union of Pure and Applied Chemistry nomenclature system, where the compound is systematically named as this compound. This nomenclature reflects the compound's structural organization, consisting of a substituted phenyl ring bearing both amino and methoxy functional groups, linked through an amide bond to a branched propanoyl chain. The molecular formula C₁₁H₁₆N₂O₂ indicates the presence of eleven carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms, arranged in a specific three-dimensional configuration that determines the compound's chemical and physical properties.

The structural framework can be analyzed through its key components, beginning with the aromatic phenyl ring system that serves as the central scaffold. The amino group occupies the ortho position relative to the amide linkage, creating opportunities for intramolecular hydrogen bonding interactions that influence the compound's conformational preferences. The methoxy group, positioned meta to the amino group and para to the amide nitrogen, contributes both steric and electronic effects that modulate the compound's reactivity patterns. The aliphatic portion consists of a 2-methylpropanoyl group, commonly referred to as an isobutyryl moiety, which introduces branching that affects the compound's overall molecular geometry and packing arrangements.

The compound exhibits several synonymous designations that reflect different naming conventions and structural perspectives. Alternative nomenclature includes N-(2-Amino-5-methoxyphenyl)isobutyramide, which emphasizes the isobutyryl nature of the acyl substituent. Additional systematic identifiers include the Chemical Abstracts Service registry number 903822-32-2, which provides a unique numerical designation for database searches and regulatory purposes. The compound's molecular architecture incorporates both electron-donating groups, such as the amino and methoxy substituents, and the electron-withdrawing amide functionality, creating a complex electronic environment that influences its chemical behavior.

Crystallographic Analysis and Conformational Studies

Crystallographic analysis represents a fundamental approach to understanding the three-dimensional molecular structure and intermolecular interactions of this compound. While specific crystallographic data for this exact compound were not identified in the search results, related amino-substituted phenyl compounds provide valuable insights into the crystallographic behavior and conformational preferences of structurally similar molecules. The crystallographic investigation of 2-amino-5-chlorobenzophenone oxime demonstrates the importance of hydrogen bonding patterns in determining crystal packing arrangements.

X-ray crystallography methodology involves exposing crystalline samples to monochromatic X-ray radiation, typically with wavelengths on the order of 1 Angstrom, which corresponds to the scale of interatomic distances within crystal lattices. The diffraction patterns generated from such experiments provide structural information through the measurement of reflection intensities and their subsequent conversion to electron density maps. For compounds containing amino and methoxy substituents like this compound, the electron density distribution reveals the spatial arrangement of functional groups and their influence on molecular conformation.

Conformational studies of related compounds indicate that the presence of amino groups in ortho positions relative to amide linkages often results in intramolecular hydrogen bonding interactions. These interactions can stabilize specific conformations and influence the overall molecular geometry. The crystallographic analysis of 2-amino-5-chlorobenzophenone oxime revealed centrosymmetric dimers formed through strong oxygen-hydrogen to nitrogen hydrogen bonds, with donor-acceptor distances of 2.7411 Angstroms. Such structural motifs suggest that this compound may exhibit similar hydrogen bonding capabilities between its amino group and the carbonyl oxygen of neighboring molecules in the solid state.

The molecular conformation of structurally related compounds is often characterized by specific torsion angles that define the spatial relationships between aromatic and aliphatic components. Crystallographic studies of benzophenone oxime derivatives show that dihedral angles between phenyl rings and functional groups typically range from 80 to 85 degrees, indicating significant non-planar arrangements that minimize steric interactions while maintaining favorable electronic interactions. These conformational preferences likely extend to this compound, where the isobutyryl group's steric requirements would influence the compound's preferred three-dimensional arrangement.

Spectroscopic Profiling (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic characterization provides comprehensive information about the molecular structure and functional group identification of this compound through multiple analytical techniques. Infrared spectroscopy reveals characteristic absorption frequencies corresponding to specific functional groups within the molecule. The amide carbonyl group typically exhibits a strong absorption band in the region of 1650-1680 wavenumbers, reflecting the carbon-oxygen double bond stretching vibration. The presence of primary amino groups manifests as two distinct nitrogen-hydrogen stretching vibrations, typically observed around 3300-3500 wavenumbers, corresponding to symmetric and asymmetric stretching modes.

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular framework through the analysis of hydrogen and carbon environments. Proton Nuclear Magnetic Resonance spectra of related methoxyphenyl amides demonstrate characteristic chemical shift patterns that aid in structural elucidation. The methoxy group typically appears as a sharp singlet around 3.7-3.8 parts per million, reflecting the equivalent nature of the three methyl protons. Aromatic protons associated with the substituted phenyl ring exhibit distinct chemical shifts in the 6.5-7.5 parts per million region, with coupling patterns that reflect the substitution pattern and electronic environment.

The isobutyryl portion of the molecule contributes characteristic spectroscopic signatures through its branched aliphatic structure. The tertiary carbon bearing two methyl groups typically appears as a septet in Proton Nuclear Magnetic Resonance spectra due to coupling with six equivalent protons, while the methyl groups themselves exhibit doublet patterns with coupling constants around 6-7 Hertz. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework, with the carbonyl carbon typically appearing around 170-175 parts per million, and aromatic carbons distributed throughout the 110-150 parts per million region.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak at mass-to-charge ratio 208 corresponds to the intact molecule, while characteristic fragment ions result from common bond cleavage patterns. Loss of the isobutyryl group produces a fragment at mass-to-charge ratio 137, corresponding to the amino-methoxyphenyl portion. Additional fragmentation patterns include loss of methoxy groups and aromatic ring fragmentations that provide confirmatory evidence for the proposed molecular structure.

Computational Chemistry Approaches to Electronic Structure

Computational chemistry methodologies provide detailed insights into the electronic structure and molecular properties of this compound through quantum mechanical calculations and molecular modeling approaches. Density Functional Theory calculations offer accurate predictions of molecular geometries, electronic distributions, and thermodynamic properties for organic compounds containing multiple functional groups. The presence of both electron-donating substituents, such as amino and methoxy groups, and electron-withdrawing amide functionality creates a complex electronic environment that requires sophisticated computational treatment.

Molecular orbital analysis reveals the distribution of electron density throughout the molecule and identifies the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels that govern chemical reactivity. The amino group contributes significant electron density to the aromatic ring system through resonance interactions, while the methoxy group provides additional electron donation through both inductive and resonance mechanisms. These electronic effects influence the compound's nucleophilic and electrophilic character, affecting its potential for chemical transformations and intermolecular interactions.

Computational optimization of molecular geometry provides theoretical predictions of bond lengths, bond angles, and torsion angles that characterize the compound's three-dimensional structure. The presence of intramolecular hydrogen bonding between the amino group and amide carbonyl can be evaluated through distance calculations and energy minimization procedures. These calculations predict optimal hydrogen-bonding geometries and assess the stability contributions of such interactions to the overall molecular conformation.

Electrostatic potential surface calculations map the distribution of positive and negative charge regions throughout the molecule, providing insights into intermolecular interaction patterns and potential binding sites. The amino group typically exhibits regions of negative electrostatic potential associated with the nitrogen lone pair electrons, while the amide carbonyl oxygen presents another nucleophilic site. These computational predictions assist in understanding the compound's behavior in different chemical environments and its potential for forming intermolecular complexes with complementary molecular partners.

Properties

IUPAC Name |

N-(2-amino-5-methoxyphenyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-7(2)11(14)13-10-6-8(15-3)4-5-9(10)12/h4-7H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPITULHRQJKJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(C=CC(=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651069 | |

| Record name | N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903822-32-2 | |

| Record name | N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain oxidoreductases, influencing their catalytic activity. The compound’s interaction with these enzymes can alter the redox state of cells, impacting metabolic processes and cellular homeostasis. Additionally, this compound can form complexes with metal ions, which may affect its biochemical behavior and reactivity .

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been shown to modulate cell signaling pathways, particularly those involved in oxidative stress responses. This modulation can lead to changes in gene expression, affecting the production of proteins involved in antioxidant defense. Furthermore, the compound influences cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic efficiency. Additionally, the compound can interact with transcription factors, influencing gene expression patterns. These interactions at the molecular level are crucial for understanding how this compound exerts its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade under others, leading to a decrease in its efficacy. Long-term exposure to the compound can result in adaptive cellular responses, which may alter its initial effects.

Biological Activity

N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound possesses a structure that allows it to interact with various biological targets. The presence of the amino group and methoxy group on the aromatic ring contributes to its binding affinity and selectivity towards specific receptors.

-

G Protein-Coupled Receptor (GPCR) Agonism :

- This compound has been evaluated for its agonist properties at formyl peptide receptors (FPRs), specifically FPR2. Studies indicate that it can stimulate calcium mobilization in neutrophils, which is critical for inflammatory responses .

- The structure-activity relationship (SAR) studies have shown that modifications to the compound can enhance its selectivity and potency as an FPR agonist .

- Metabolic Stability :

Biological Activity Overview

The biological activity of this compound can be summarized based on various studies:

Study 1: FPR Agonism

A study conducted on a series of chiral derivatives related to this compound revealed significant agonistic activity at FPR2. The research highlighted the importance of stereochemistry in receptor activation, where specific enantiomers showed marked differences in potency .

Study 2: Anti-inflammatory Effects

In another investigation, the compound was tested for its anti-inflammatory properties in vivo using murine models. Results indicated that treatment with this compound led to reduced inflammatory markers in serum, suggesting its potential use in managing inflammatory diseases .

Pharmacological Implications

The pharmacological profile of this compound suggests several therapeutic implications:

- Anti-inflammatory Therapeutics : Given its action on FPRs, this compound could be further developed as a treatment for conditions characterized by excessive inflammation.

- Potential in Cancer Therapy : The modulation of immune responses via GPCRs may offer avenues for cancer immunotherapy, where enhancing immune cell function is crucial.

Scientific Research Applications

Medicinal Chemistry

N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide has shown potential as a pharmaceutical intermediate. Its structural properties allow it to interact with various biological targets, making it a candidate for drug development.

Anticancer Properties

Research indicates that derivatives of this compound exhibit anticancer activities. For instance, studies have demonstrated that certain analogs can inhibit cancer cell proliferation through specific molecular interactions.

Analgesic Activity

The compound has been investigated for its analgesic properties, particularly as a TRPV1 antagonist. This mechanism is crucial for pain management, as TRPV1 is involved in pain signaling pathways. A notable study highlighted that specific derivatives of this compound displayed enhanced binding affinity and potency in pain models compared to existing treatments .

Biological Applications

The biological activities of this compound extend beyond anticancer effects:

Antimicrobial Activity

Studies suggest that this compound exhibits antimicrobial properties, making it useful in developing new antibiotics or antimicrobial agents.

Neuroprotective Effects

Recent research has explored the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may offer therapeutic avenues for conditions like Alzheimer's disease.

Chemical Synthesis and Material Science

This compound serves as a versatile building block in organic synthesis:

Synthesis of Complex Molecules

This compound is utilized in synthesizing more complex organic molecules, which can lead to the development of novel materials with specific properties.

Polymer Development

In materials science, derivatives of this compound are being explored for their potential use in creating advanced polymers and coatings with enhanced durability and functionality.

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide with five analogs derived from the provided evidence:

Key Observations

Molecular Weight and Complexity :

- The target compound (208 g/mol) is smaller than analogs with bulky substituents, such as the adamantyl derivative (368.88 g/mol) and the azo-substituted compound (492.27 g/mol). Increased molecular weight in the latter correlates with aromatic rings and heavy atoms (e.g., iodine) .

- The tetrazole-containing analog (335.40 g/mol) balances moderate size with a bioisosteric tetrazole group, which may mimic carboxylic acids in drug-receptor interactions .

Lipophilicity (LogP): The target compound’s LogP of 0.91 suggests moderate solubility in both aqueous and lipid environments. In contrast, the adamantyl derivative and azo compound likely exhibit higher LogP values due to hydrophobic groups (adamantyl, chlorophenoxy, nitro), though exact data are unavailable . The hydrazinecarbonyl analog may have lower lipophilicity due to polar hydrazine and carbonyl groups, enhancing aqueous solubility .

Adamantyl Group: The adamantyl substituent in ’s compound enhances lipid solubility, favoring blood-brain barrier penetration for CNS-targeted applications . Tetrazole and Azo Groups: These substituents in and analogs introduce aromaticity and charge delocalization, which may stabilize binding to enzymatic targets or metal ions .

Preparation Methods

Method Using Acid Chloride

-

- 2-Amino-5-methoxyaniline

- 2-Methylpropanoyl chloride

- Triethylamine (TEA) as a base

-

- In a suitable solvent like dichloromethane, combine 2-amino-5-methoxyaniline and TEA.

- Add 2-methylpropanoyl chloride slowly while stirring.

- Stir the mixture for several hours at room temperature.

- Work up the reaction mixture by washing with aqueous NaHCO3, drying over Na2SO4, and concentrating under vacuum.

Yield and Purity : The yield can vary depending on conditions, but typically ranges from 60% to 80%. Purity can be improved by recrystallization.

Method Using Anhydride

-

- 2-Amino-5-methoxyaniline

- 2-Methylpropanoic anhydride

- Pyridine as a base

-

- In a suitable solvent like pyridine, combine 2-amino-5-methoxyaniline and 2-methylpropanoic anhydride.

- Stir the mixture at elevated temperatures (around 50°C) for several hours.

- Work up the reaction mixture by diluting with water, extracting with ethyl acetate, drying over Na2SO4, and concentrating under vacuum.

Yield and Purity : Similar to the acid chloride method, yields can range from 60% to 80%, with purity improved by recrystallization.

Analysis of Preparation Methods

| Method | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Acid Chloride | 2-Amino-5-methoxyaniline, 2-Methylpropanoyl chloride, TEA | Room temperature, CH2Cl2 | 60-80% | High after recrystallization |

| Anhydride | 2-Amino-5-methoxyaniline, 2-Methylpropanoic anhydride, Pyridine | Elevated temperature, Pyridine | 60-80% | High after recrystallization |

Research Findings

Research on the synthesis of amides like this compound often focuses on optimizing reaction conditions to improve yield and purity. Factors such as solvent choice, temperature, and base selection play crucial roles in these optimizations. For instance, using a strong base like TEA can enhance the yield by facilitating the nucleophilic attack of the amine on the acid chloride or anhydride.

Q & A

Q. How to address discrepancies in reported IC₅₀ values for this compound's biological activity?

- Methodological Answer :

- Data Normalization : Report IC₅₀ values relative to a standard inhibitor (e.g., staurosporine for kinases).

- Replicate Studies : Conduct dose-response curves in triplicate, using the same cell passage number and serum batch .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.